molecular formula C9H11ClN2OS B2483983 1-(4-Chlorophenyl)-3-(2-hydroxyethyl)thiourea CAS No. 1848-62-0

1-(4-Chlorophenyl)-3-(2-hydroxyethyl)thiourea

Cat. No. B2483983
CAS RN: 1848-62-0
M. Wt: 230.71
InChI Key: YOXRNSBIHVYYBT-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(2-hydroxyethyl)thiourea, also known as CPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPE is a thiourea derivative that has been synthesized using different methods.

Scientific Research Applications

  • Enzyme Inhibition and Mercury Sensing : Thiourea derivatives, including 1-(4-chlorophenyl) thioureas, exhibit potential as enzyme inhibitors. They are particularly effective against acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter regulation. Moreover, these compounds can serve as probes for the detection of toxic metals like mercury through spectrofluorimetric techniques (Rahman et al., 2021).

  • Antibacterial Properties : Chloro-substituted thioureas, closely related to 1-(4-chlorophenyl) thioureas, have shown significant antibacterial activities. These compounds were effective against various Gram-positive and Gram-negative pathogens, showcasing their potential in medicinal and pharmaceutical chemistry (Gajbhiye, 2021).

  • Surfactant Properties : Some 1-(4-chlorophenyl) thiourea derivatives function as non-ionic surfactants. They exhibit low solubility in water but can form micelles in organic solvents like ethanol and hexane, suggesting their use in cleaning applications and potentially in drug delivery systems (Ullah et al., 2015).

  • Protein Interactions : Research has demonstrated interactions between certain 1-(4-chlorophenyl) thiourea compounds and serum albumins. These interactions, analyzed through fluorescence spectroscopy, indicate the potential of these compounds in biological applications, including drug delivery and biochemical sensor development (Cui et al., 2006).

  • Molecular Docking Studies : Thiourea derivatives are also utilized in molecular docking studies, which are crucial in drug design. These studies help in understanding the binding interactions of these compounds with specific proteins, offering insights into their potential therapeutic applications (Hussain et al., 2020).

  • Structural and Spectroscopic Analysis : Detailed structural and spectroscopic analysis of 1-(4-chlorophenyl) thiourea derivatives provides insights into their chemical properties. This information is vital for exploring their applications in various fields, including materials science and chemical engineering (Saeed & Parvez, 2005).

properties

IUPAC Name

1-(4-chlorophenyl)-3-(2-hydroxyethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2OS/c10-7-1-3-8(4-2-7)12-9(14)11-5-6-13/h1-4,13H,5-6H2,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXRNSBIHVYYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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